molecular formula C9H10O4S B1267157 (4-Methylphenyl)sulfonyl acetate CAS No. 26908-82-7

(4-Methylphenyl)sulfonyl acetate

Cat. No.: B1267157
CAS No.: 26908-82-7
M. Wt: 214.24 g/mol
InChI Key: UOAJUPONZOXFNX-UHFFFAOYSA-N
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Description

(4-Methylphenyl)sulfonyl acetate, also known as acetic acid, anhydride with 4-methylbenzenesulfonic acid, is an organic compound with the molecular formula C9H10O4S. It is a colorless or slightly yellow liquid that is soluble in many organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.

Biochemical Analysis

Biochemical Properties

(4-Methylphenyl)sulfonyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase (COX) and various proteins involved in inflammatory responses . The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in inflammation. Additionally, this compound may interact with other biomolecules, such as nitric oxide (NO), to modulate its effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of COX enzymes, leading to a decrease in the production of pro-inflammatory mediators . This inhibition can result in altered gene expression patterns and changes in cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as COX, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity and modulation of cellular processes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Enzymes such as COX play a crucial role in the metabolism of this compound, and their inhibition can lead to changes in the production of metabolic intermediates and end products.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of this compound, affecting its overall efficacy and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the activity of this compound, as well as its interactions with other biomolecules and cellular structures. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methylphenyl)sulfonyl acetate is typically synthesized through the reaction of 4-methylbenzenesulfonic acid with acetic anhydride. The reaction is carried out under controlled temperature conditions, often with the use of an acid catalyst to promote the reaction. The general reaction scheme is as follows:

4-Methylbenzenesulfonic acid+Acetic anhydride(4-Methylphenyl)sulfonyl acetate+Acetic acid\text{4-Methylbenzenesulfonic acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4-Methylbenzenesulfonic acid+Acetic anhydride→(4-Methylphenyl)sulfonyl acetate+Acetic acid

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)sulfonyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylbenzenesulfonic acid and acetic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

    Hydrolysis: 4-Methylbenzenesulfonic acid and acetic acid.

    Substitution: Various substituted sulfonyl acetates.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

(4-Methylphenyl)sulfonyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    4-Methylbenzenesulfonyl chloride: Similar in structure but contains a chloride group instead of an acetate group.

    4-Methylbenzenesulfonic acid: The parent sulfonic acid from which (4-Methylphenyl)sulfonyl acetate is derived.

    Acetic anhydride: A common reagent used in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of a wide range of chemical compounds.

Properties

IUPAC Name

(4-methylphenyl)sulfonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAJUPONZOXFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303414
Record name (4-methylphenyl)sulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26908-82-7
Record name NSC158268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-methylphenyl)sulfonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7 (10 g, 40 mmol, 1 equiv) and pyridine (22.6 mL, 280 mmol, 7 equiv) in dichloromethane (200 mL) was added p-toluenesulfonyl chloride (11.4 g, 60 mmol, 1.5 equiv). The mixture stirred at room temperature overnight. Pyridine (22.6 mL, 280 mmol, 7 equiv) and acetic anhydride (21.9 mL, 232 mmol, 5.8 equiv) were added at room temperature and the mixture was stirred overnight. The reaction was cooled to 5° C. and quenched with 2 N aq NaOH to pH 7. The aqueous layer was separated and extracted with dichloromethane (2×50 mL). The combined organics were dried over sodium sulfate, filtered, and concentrated. The resulting semi-solid was dissolved in isopropyl acetate (100 mL) and concentrated to dryness. This was repeated 2 more times. The resulting semi-solid was triturated in methyl tert-butyl ether (250 mL), filtered and dried under vacuum to afford 8.1 g of 8 (45%) as a pale yellow solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step Two
Quantity
21.9 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Synthesis routes and methods II

Procedure details

Acetyl chloride (100 ml.; density=1.104 g./ml.) was charged into a suitable reaction flask containing 30 g. (0.158 mole) p-toluenesulfonic acid monohydrate. Vigorous evolution of HCl gas occurred immediately. An efficient HCl trap was attached to the reaction system. The reaction mixture was then heated to mild reflux (~55° C.) and was held to this temperature for 25 minutes. Heating was stopped and the reaction mixture allowed to drop to room temperature over 10-20 minutes with stirring. Vacuum (~20-50 mm) was applied cautiously to remove acetyl chloride without carryover. At the same time the mixture was heated gradually to 60° C. Distillation of acetyl chloride was complete in ~30 minutes with collection in an ice cold flask for reuse. The oil obtained was then subjected to vacuum (~5-10 mm) to remove the last traces of acetyl chloride and acetic acid at 37° C. A snow white solid then crystallized in about 30 minutes as the title product.
Quantity
0.158 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (4-Methylphenyl)sulfonyl acetate utilized in the synthesis of vinylogous sulfonamides?

A1: this compound serves as an electrophilic reagent that reacts with the methiodide salts of 1-alkylpyrrolidine-2-thiones. [] This condensation reaction forms a new carbon-carbon bond, resulting in the formation of 2-[[(4-Methylphenyl)sulfonyl]methylene]pyrrolidines, which are classified as vinylogous sulfonamides. []

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